molecular formula C16H17Cl2NO3 B13770197 Acetamide, 2-chloro-N-((5-(4-chlorophenoxy)-2-furanyl)methyl)-N-(1-methylethyl)- CAS No. 75229-12-8

Acetamide, 2-chloro-N-((5-(4-chlorophenoxy)-2-furanyl)methyl)-N-(1-methylethyl)-

Cat. No.: B13770197
CAS No.: 75229-12-8
M. Wt: 342.2 g/mol
InChI Key: KSIOZUAIJNBBRN-UHFFFAOYSA-N
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Description

Acetamide, 2-chloro-N-((5-(4-chlorophenoxy)-2-furanyl)methyl)-N-(1-methylethyl)- is a synthetic organic compound It is characterized by the presence of a chlorinated acetamide group, a chlorophenoxy group, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, 2-chloro-N-((5-(4-chlorophenoxy)-2-furanyl)methyl)-N-(1-methylethyl)- typically involves multiple steps:

    Formation of the Chlorophenoxy Intermediate: This step involves the reaction of 4-chlorophenol with an appropriate chlorinating agent to form 4-chlorophenoxy.

    Furan Ring Formation: The furan ring is synthesized through a cyclization reaction involving appropriate precursors.

    Coupling Reaction: The chlorophenoxy and furan intermediates are coupled under specific conditions to form the desired compound.

    Acetamide Formation:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the chlorophenoxy group.

    Reduction: Reduction reactions could target the chlorinated acetamide group.

    Substitution: The chlorinated positions in the compound make it susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation Products: Oxidized derivatives of the furan ring or chlorophenoxy group.

    Reduction Products: Reduced forms of the acetamide group.

    Substitution Products: Substituted derivatives where the chlorine atoms are replaced by other functional groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand or catalyst in various organic reactions.

    Material Science: Potential use in the development of new materials with specific properties.

Biology

    Biochemical Studies: Used as a probe or inhibitor in biochemical assays.

    Drug Development:

Medicine

    Therapeutic Agents: Investigated for its potential as an active pharmaceutical ingredient.

    Diagnostic Tools: Used in the development of diagnostic assays.

Industry

    Agricultural Chemistry: Potential use as a pesticide or herbicide.

    Polymer Chemistry: Used in the synthesis of specialized polymers.

Mechanism of Action

The mechanism of action of Acetamide, 2-chloro-N-((5-(4-chlorophenoxy)-2-furanyl)methyl)-N-(1-methylethyl)- would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Acetamide, 2-chloro-N-(phenylmethyl)-N-(1-methylethyl)-: Similar structure but lacks the furan ring.

    Acetamide, 2-chloro-N-((5-(4-methoxyphenoxy)-2-furanyl)methyl)-N-(1-methylethyl)-: Similar structure but with a methoxy group instead of a chloro group.

Uniqueness

The presence of both the chlorophenoxy group and the furan ring in Acetamide, 2-chloro-N-((5-(4-chlorophenoxy)-2-furanyl)methyl)-N-(1-methylethyl)- makes it unique compared to other similar compounds. This unique structure could confer specific chemical reactivity and biological activity, making it valuable for various applications.

Properties

CAS No.

75229-12-8

Molecular Formula

C16H17Cl2NO3

Molecular Weight

342.2 g/mol

IUPAC Name

2-chloro-N-[[4-(4-chlorophenoxy)furan-2-yl]methyl]-N-propan-2-ylacetamide

InChI

InChI=1S/C16H17Cl2NO3/c1-11(2)19(16(20)8-17)9-14-7-15(10-21-14)22-13-5-3-12(18)4-6-13/h3-7,10-11H,8-9H2,1-2H3

InChI Key

KSIOZUAIJNBBRN-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CC1=CC(=CO1)OC2=CC=C(C=C2)Cl)C(=O)CCl

Origin of Product

United States

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